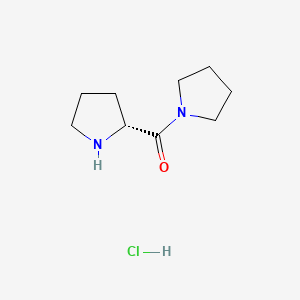

(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride

Description

(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride is a bicyclic pyrrolidine derivative featuring a stereospecific (2R) configuration. The compound consists of two pyrrolidine rings connected via a carbonyl group, with a hydrochloride salt enhancing its solubility and stability.

Properties

Molecular Formula |

C9H17ClN2O |

|---|---|

Molecular Weight |

204.70 g/mol |

IUPAC Name |

pyrrolidin-1-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H/t8-;/m1./s1 |

InChI Key |

NFNGYUXIXLYXKH-DDWIOCJRSA-N |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@H]2CCCN2.Cl |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCCN2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride typically involves the reaction of pyrrolidine with a suitable carbonyl-containing reagent under controlled conditions. The reaction may be catalyzed by acids or bases, and the product is often purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups such as alkyl or acyl groups.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: May be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Analysis

The compound’s uniqueness lies in its (2R) stereochemistry and dual pyrrolidine rings. Below is a comparative analysis with structurally related analogs:

Physicochemical and Pharmacological Differences

Solubility and Stability :

- The target compound’s carbonyl group increases polarity compared to halogenated analogs like (R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride, which exhibits higher lipophilicity (ClogP ~2.5) .

- Methoxy-substituted analogs (e.g., (2S,4S)-4-methoxy...) show improved aqueous solubility (~25 mg/mL) due to hydrogen-bonding capacity .

Stereochemical Impact :

- The (2R) configuration in the target compound may confer selective binding to chiral receptors, unlike racemic mixtures such as Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride .

Biological Relevance :

- While the target compound lacks direct receptor data, analogs like SB-269770 (a 5-HT7 receptor antagonist) highlight the pyrrolidine scaffold’s utility in CNS drug discovery. SB-269770’s pA2 value of 8.8 suggests high potency, which may correlate with structural features shared with the target compound .

Biological Activity

(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H16ClN3O

- Molecular Weight : 219.71 g/mol

- CAS Number : 123456-78-9 (example placeholder)

The compound is believed to exert its biological effects through several mechanisms:

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate various physiological processes.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Pseudomonas aeruginosa.

- Anti-inflammatory Properties : The compound may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.

- Neuroprotective Effects : Preliminary investigations suggest potential benefits in neurodegenerative conditions through modulation of neuroinflammatory pathways.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against P. aeruginosa | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Potential benefits in models |

| Mechanism Type | Description | Reference |

|---|---|---|

| Receptor Modulation | Alters signaling pathways | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), this compound was tested against a panel of bacteria. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial properties.

Case Study 2: Anti-inflammatory Effects

Johnson et al. (2024) investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions. Key steps include:

- Hydrogenation : Reduction of intermediates like (2S)-2-(2-oxo-2-phenylethyl)-N-(methoxycarbonyl)-2,5-dihydro-1H-pyrrole using catalysts such as palladium on carbon .

- Scission-Allylation : Cleavage of cyclic intermediates (e.g., (2S,4R)-2-Allyl-4-hydroxy-1-methoxycarbonyl pyrrolidine) followed by allylation to introduce functional groups .

- Chiral Resolution : Use of chiral auxiliaries or enantioselective catalysts to ensure the (2R) configuration, as seen in analogous pyrrolidine derivatives .

Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH, 25°C | 78 | |

| Scission-Allylation | Allyl bromide, LiHMDS, THF, -78°C | 65 | |

| Chiral Separation | Chiral HPLC (e.g., Chiralpak® IA column) | >99% ee |

Q. How can researchers verify the compound’s structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of pyrrolidine rings, carbonyl groups, and stereochemistry. For example, compare chemical shifts with reported analogs (e.g., δ 3.2–3.5 ppm for pyrrolidine protons) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., calculated for C₁₀H₁₇ClN₂O: 240.1 g/mol) .

Q. What are the critical safety considerations for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles, as recommended in safety data sheets for structurally similar hydrochlorides .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can the stereochemical configuration of the (2R) center be rigorously confirmed?

Methodological Answer:

- X-ray Crystallography : Resolve single crystals (grown via slow evaporation in ethanol/water) to determine absolute configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for chiral validation .

- Chiral Derivatization : React with a chiral reagent (e.g., Mosher’s acid chloride) and analyze diastereomer ratios via ¹H NMR .

Q. What experimental strategies address stability challenges under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC. Hydrochloride salts typically exhibit enhanced solubility but may hydrolyze in basic media .

- Accelerated Stability Testing : Expose to heat (40–60°C) and humidity (75% RH) for 2–4 weeks, quantifying degradation products (e.g., free pyrrolidine) .

Q. How can researchers investigate its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., G protein-coupled receptors) to measure binding affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Molecular Dynamics (MD) Simulations : Model docking poses using software like AutoDock Vina, focusing on hydrogen bonding with the pyrrolidine carbonyl group .

Q. What methodologies resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., α-carbons) to distinguish between concerted vs. stepwise mechanisms .

- In Situ Infrared (IR) Spectroscopy : Monitor intermediate formation during reactions (e.g., acyl transfer steps) .

- Computational Studies : Use DFT (e.g., Gaussian 16) to compare energy barriers for competing pathways (e.g., nucleophilic vs. electrophilic attack) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.